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Core Science & Biosynthesis

Foundational

Chemical and physical properties of Hexanamide, 2-cyano-2-methyl-

Technical Whitepaper: Physicochemical Profiling and Biocatalytic Synthesis of Hexanamide, 2-cyano-2-methyl- As a Senior Application Scientist in drug development and biocatalysis, I frequently encounter the bottleneck of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Biocatalytic Synthesis of Hexanamide, 2-cyano-2-methyl-

As a Senior Application Scientist in drug development and biocatalysis, I frequently encounter the bottleneck of generating enantiopure building blocks for complex active pharmaceutical ingredients (APIs). Traditional chemical hydrolyses of nitriles require harsh conditions—concentrated acids, strong bases, and high temperatures—that often destroy sensitive functional groups.

The desymmetrization of prochiral dinitriles using whole-cell biocatalysts provides an elegant, green-chemistry alternative. This whitepaper provides an in-depth technical analysis of Hexanamide, 2-cyano-2-methyl- , a critical chiral intermediate trapped during the enzymatic hydrolysis of 2,2-dicyanohexane. By understanding the kinetic disparities between specific bacterial enzymes, researchers can reliably synthesize and isolate this compound for downstream pharmaceutical applications.

Physicochemical Profiling

Before initiating any synthetic or biocatalytic workflow, establishing the baseline physical and chemical properties of the target molecule is mandatory for accurate downstream chromatographic tracking.

PropertyValue
Chemical Name Hexanamide, 2-cyano-2-methyl-
Common Synonyms 2-cyano-2-methylhexanamide[1]
CAS Registry Number 152766-36-4[2]
Molecular Formula C8H14N2O[2]
Molar Mass 154.21 g/mol [2]
SMILES String CCCCC(C)(C#N)C(=O)N[1]

Mechanistic Pathway: Enzymatic Desymmetrization

The biological synthesis of 2-cyano-2-methylhexanamide relies on the distinct specificities of two nitrile-hydrolyzing enzymes: Nitrile Hydratase (NHase) and Amidase .

In microbial systems like Rhodococcus, NHase catalyzes the hydration of a nitrile to an amide, while amidase subsequently hydrolyzes the amide to a carboxylic acid[3]. The causality behind our strain selection is purely kinetic: Rhodococcus erythropolis NCIB 11450 possesses a highly active, non-selective NHase, but lacks the rapid amidase activity found in other strains (such as R. rhodochrous ATCC 21197)[4]. This evolutionary kinetic bottleneck allows us to successfully "trap" the intermediate—2-cyano-2-methylhexanamide—before it undergoes over-hydrolysis.

EnzymaticPathway A 2,2-Dicyanohexane (Prochiral Nitrile) B 2-Cyano-2-methylhexanamide (Target Amide) A->B Nitrile Hydratase (NHase) Fast, Non-selective C 2-(n-butyl)-2-methylmalonodiamide (Over-hydrolysis Product) B->C Amidase Slow, (R)-selective

Enzymatic desymmetrization pathway of prochiral dinitriles via NHase and Amidase.

Experimental Workflows & Methodologies

To ensure scientific integrity, both the biocatalytic production of the target molecule and the chemical synthesis of its racemic standard (required for chiral assay validation) must be treated as self-validating systems.

Protocol A: Whole-Cell Biocatalytic Hydrolysis

This protocol leverages resting cells of R. erythropolis NCIB 11450 to selectively hydrate 2,2-dicyanohexane[4].

  • Substrate Preparation: Dissolve 19 mg (0.14 mmol) of 2,2-dicyanohexane. In biphasic systems, direct addition to the aqueous buffer is standard, though a minimal volume of miscible co-solvent can be used to mitigate mass-transfer limitations.

  • Biocatalyst Suspension: Suspend 24 mg of resting Rhodococcus erythropolis NCIB 11450 cells in 5.0 mL of 0.1 M sodium pyrophosphate buffer[4].

  • Environmental Control (Self-Validation Step): Adjust the buffer strictly to pH 7.0 and maintain the temperature at 28°C. Causality: Maintaining a neutral pH prevents the spontaneous, non-enzymatic chemical hydrolysis of the cyano group, ensuring that 100% of the conversion is enzyme-directed[3].

  • Incubation: Agitate the mixture at 250 rpm for 83 hours to maximize substrate contact with the intracellular NHase[4].

  • Quenching & Extraction: Saturate the aqueous mixture with (NH4)2SO4. Causality: Salting out the aqueous layer drastically decreases the solubility of the organic amide, driving it into the organic phase during the subsequent extraction with ethyl acetate (5 x 5 mL)[4].

  • Purification: Dry the combined organic layers over anhydrous Na2SO4. Evaporate the solvent and purify via silica gel chromatography. Elute with heptane:ethyl acetate (8:1 v/v) to recover unreacted substrate, followed by 100% ethyl acetate to elute the purified target amide[4]. Expect a yield of approximately 51%.

Protocol B: De Novo Chemical Synthesis (Racemic Standard)

To accurately determine the enantiomeric excess (e.e.) of the biocatalytic process, a racemic standard of 2-cyano-2-methylhexanamide must be synthesized via a multi-step Knoevenagel condensation route[3].

ChemicalSynthesis Step1 Methyl Cyanoacetate + Butyraldehyde Step2 Methyl (E,Z)-2-cyanohex-2-enoate Yield: ~67% Step1->Step2 Knoevenagel Condensation Step3 Methyl (R,S)-2-cyanohexanoate (Reduction) Step2->Step3 Step4 Methyl (R,S)-2-cyano-2-methylhexanoate (Methylation) Step3->Step4 Step5 (R,S)-2-cyano-2-methylhexanamide (Amidation) Step4->Step5

De novo chemical synthesis workflow for racemic 2-cyano-2-methylhexanamide.

  • Knoevenagel Condensation: React methyl cyanoacetate with butyraldehyde to form methyl (E,Z)-2-cyanohex-2-enoate. Self-Validation Step: 1H-NMR will reveal a mixture of E and Z isomers; however, this stereochemical ambiguity is irrelevant as the double bond is fully reduced in the subsequent step[4].

  • Reduction & Methylation: Reduce the alkene to yield methyl (R,S)-2-cyanohexanoate, followed by treatment with a methylating agent under basic conditions to install the quaternary stereocenter[4].

  • Amidation: Convert the resulting methyl (R,S)-2-cyano-2-methylhexanoate to the final amide using standard ammonolysis[3].

Analytical Characterization Standards

To validate the integrity of the synthesized Hexanamide, 2-cyano-2-methyl-, researchers must employ a multi-modal analytical approach[5]:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Utilize an HP-1 column (25m x 0.32mm x 0.17µm) with N2 as the carrier gas. The mass spectrum must confirm the molecular ion peak at m/z 154.2. The disappearance of the 2,2-dicyanohexane peak and the emergence of the 154.2 m/z peak confirms NHase activity. A plateau in conversion without the appearance of diamide mass peaks validates the absence of background amidase interference[5].

  • Nuclear Magnetic Resonance (NMR): 1H-NMR (e.g., Bruker AM-300) is required to confirm the presence of the terminal aliphatic methyl group, the newly installed quaternary methyl group, and the distinct primary amide protons[5].

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Exploratory

Structural and Physicochemical Profiling of Hexanamide, 2-cyano-2-methyl-: A Technical Whitepaper

Executive Summary The synthesis and structural characterization of chiral quaternary centers remain a formidable challenge in modern drug development. Hexanamide, 2-cyano-2-methyl- (CAS: 152766-36-4) is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and structural characterization of chiral quaternary centers remain a formidable challenge in modern drug development. Hexanamide, 2-cyano-2-methyl- (CAS: 152766-36-4) is a highly functionalized aliphatic amide that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a sterically congested alpha-carbon bearing a cyano group, a methyl group, a butyl chain, and a primary amide, this molecule is a prime candidate for biocatalytic desymmetrization studies.

This whitepaper provides an in-depth technical analysis of its molecular architecture, predicted crystallographic behavior, and the self-validating synthetic and enzymatic protocols required for its isolation.

Molecular Architecture and Weight Determination

The structural complexity of 2-cyano-2-methylhexanamide arises from its densely packed C2 stereocenter. The presence of orthogonal functional groups—a highly polar hydrogen-bonding amide and a linear, electron-withdrawing cyano group—dictates its physicochemical behavior in both solution and solid states.

The precise molecular weight is calculated based on its atomic composition (C₈H₁₄N₂O):

  • Carbon (C₈): 8 × 12.011 = 96.088 g/mol

  • Hydrogen (H₁₄): 14 × 1.008 = 14.112 g/mol

  • Nitrogen (N₂): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O₁): 1 × 15.999 = 15.999 g/mol

  • Total Molecular Weight: 154.21 g/mol [1][2]

Table 1: Physicochemical and Molecular Properties
PropertyValueSource / Rationale
Chemical Name 2-cyano-2-methylhexanamide[2]
CAS Registry Number 152766-36-4[2]
Molecular Formula C₈H₁₄N₂O[1][2]
Molecular Weight 154.21 g/mol [1][2]
Monoisotopic Mass 154.1106 Da[1]
Topological Polar Surface Area 52.9 Ų[1]
Hydrogen Bond Donors 1 (Primary Amide: -NH₂)Structural Analysis
Hydrogen Bond Acceptors 2 (C=O, C≡N)Structural Analysis

Crystallographic Signatures and Solid-State Chemistry

While a dedicated single-crystal X-ray diffraction (XRD) structure for 152766-36-4 has not yet been deposited in the Cambridge Structural Database (CSD), we can authoritatively predict its solid-state behavior by analyzing its close structural isomer, N-(2-Cyanopropan-2-yl)isobutyramide (C₈H₁₄N₂O)[3][4].

In the solid state, aliphatic amides overwhelmingly stabilize as keto tautomers rather than enol forms[4]. The primary amide group (-CONH₂) in 2-cyano-2-methylhexanamide acts as a powerful structure-directing agent. It provides two N-H hydrogen bond donors and one C=O acceptor. This imbalance typically drives the formation of a robust R²₂(8) homosynthon —a classic hydrogen-bonded dimer. These dimers further link via the second N-H donor into extended 1D ribbons or C(4) chains along the crystallographic axes[3]. The cyano group, being a weak acceptor, may participate in secondary C-H···N interactions, which help to lock the flexible butyl chain into a minimized-energy conformation.

CrystalPacking M1 Molecule A (Amide Donor) M2 Molecule B (Amide Acceptor) M1->M2 N-H···O=C (Hydrogen Bond) M2->M1 N-H···O=C (Dimerization) M3 Molecule C (Chain Propagation) M2->M3 N-H···O=C (Chain Extension)

Fig 1. Predicted hydrogen-bonding network forming R²₂(8) dimers and extended chains.

Table 2: Predicted Crystallographic Parameters
ParameterPredicted CharacteristicCausality / Mechanistic Rationale
Tautomeric State Keto formSolid-state stabilization of amides strictly favors the keto form over the enol tautomer[4].
Hydrogen Bond Motif R²₂(8) Dimers & C(4) ChainsPrimary amides form robust N-H···O=C networks to satisfy all strong hydrogen bond donors[3].
Space Group Monoclinic (e.g., P2₁/c)Common for racemic aliphatic amides; optimizes the packing fraction of the flexible butyl tail.

Synthetic Pathways and Enzymatic Desymmetrization

The generation of the quaternary stereocenter in 2-cyano-2-methylhexanamide can be achieved via two distinct methodologies: a bottom-up chemical synthesis and a top-down biocatalytic desymmetrization.

Chemical Synthesis via Knoevenagel Condensation

The chemical route builds the carbon skeleton through a Knoevenagel condensation of methyl cyanoacetate with butyraldehyde[5]. This reaction inherently yields a mixture of E and Z isomers due to the steric clash between the butyl chain and the ester/cyano groups. However, this geometric isomerism is mechanistically inconsequential, as the subsequent reduction step obliterates the double bond, funneling both isomers into a single racemic alkane intermediate[5]. Subsequent methylation and amidation yield the final product.

ChemSynthesis A Methyl Cyanoacetate + Butyraldehyde B Methyl (E,Z)-2-cyanohex-2-enoate (Knoevenagel Condensation) A->B Piperidine/AcOH C Methyl 2-cyanohexanoate (Reduction) B->C NaBH4 or H2/Pd D Methyl 2-cyano-2-methylhexanoate (Methylation) C->D MeI / Base E 2-Cyano-2-methylhexanamide (Amidation) D->E NH3 (aq)

Fig 2. Stepwise chemical synthesis pathway of 2-cyano-2-methylhexanamide.

Biocatalytic Desymmetrization

For enantioselective applications, the enzymatic hydrolysis of the prochiral substrate 2,2-dicyanohexane is utilized. By employing whole cells of Rhodococcus erythropolis NCIB 11450, the nitrile hydratase (NHase) enzyme rapidly and non-selectively hydrates one of the cyano groups to an amide[5]. The subsequent amidase enzyme in this strain is kinetically slow, causing the chiral monoamide (2-cyano-2-methylhexanamide) to accumulate in the reaction matrix without being over-hydrolyzed to the carboxylic acid[5].

Biocatalysis A 2,2-Dicyanohexane (Prochiral Substrate) B Rhodococcus erythropolis NCIB 11450 (Nitrile Hydratase) A->B pH 7.0 Buffer 28°C C 2-Cyano-2-methylhexanamide (Chiral Monoamide) B->C Hydrolysis (51% Yield)

Fig 3. Biocatalytic desymmetrization via Rhodococcus erythropolis.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step contains an intrinsic physical or chemical checkpoint to verify success.

Protocol 1: Biocatalytic Desymmetrization via Rhodococcus erythropolis[5]
  • Preparation: Suspend 24 mg of Rhodococcus erythropolis NCIB 11450 cells in 5.0 mL of 0.1 M sodium pyrophosphate buffer (pH 7.0).

    • Causality: Maintaining pH 7.0 is critical; it preserves the structural integrity and coordination geometry of the non-heme iron/cobalt center within the NHase active site.

  • Substrate Addition: Introduce 20 μL (19 mg, 0.14 mmol) of 2,2-dicyanohexane into the aqueous suspension.

  • Incubation: Shake the biphasic mixture at 250 rpm at 28°C for 83 hours.

    • Causality: The extended incubation time compensates for the poor aqueous solubility of the substrate and allows the enzyme to overcome the severe steric hindrance of the quaternary carbon.

  • Extraction (Self-Validating Step): Saturate the aqueous mixture with solid (NH₄)₂SO₄, then extract with ethyl acetate (5 × 5 mL).

    • Causality: Salting out drastically increases the ionic strength of the aqueous phase, forcing the partially polar monoamide into the organic phase and ensuring high recovery.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under vacuum, and purify via silica gel chromatography (eluting first with heptane:ethyl acetate 8:1 v/v to recover unreacted substrate, then pure ethyl acetate for the product). Expected yield: ~51%[5].

Protocol 2: Single-Crystal Growth for XRD Analysis
  • Solvent Selection: Dissolve 10 mg of purified 2-cyano-2-methylhexanamide in a minimal volume of dichloromethane (DCM).

  • Vapor Diffusion Setup: Place the open sample vial into a larger, sealable chamber containing 5 mL of pentane (anti-solvent). Seal the outer chamber.

    • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled decrease in solubility. This prevents the kinetic trapping of amorphous precipitates, yielding high-quality single crystals.

  • Maturation: Allow the system to stand undisturbed at 4°C for 3 to 7 days until geometric crystals form.

  • Harvesting & Data Collection: Mount a suitable single crystal (0.1–0.2 mm) on a cryoloop using perfluoropolyether oil. Flash-cool the crystal to 100 K in a liquid nitrogen stream prior to X-ray exposure.

    • Causality: Flash-cooling minimizes the thermal libration of the flexible butyl chain, vastly improving the resolution of high-angle diffraction spots.

Conclusion

Hexanamide, 2-cyano-2-methyl- (154.21 g/mol ) represents a highly valuable, sterically complex motif in synthetic chemistry. While its exact crystal structure remains a target for future crystallographic deposition, its solid-state behavior can be reliably modeled on its primary amide functionality, which dictates the formation of robust R²₂(8) hydrogen-bonded networks. The utilization of Rhodococcus erythropolis for the desymmetrization of its dinitrile precursor highlights the power of biocatalysis in navigating extreme steric hindrance to yield enantiopure building blocks for drug development.

References

  • PubChem. "N-(1-Cyano-1-methylethyl)-2-methylpropanamide | C8H14N2O | CID 537567". National Institutes of Health (NIH). 1

  • ResearchGate. "N -(2-Cyanopropan-2-yl)isobutyramide". 3

  • ResearchGate. "(PDF) N-(2-Cyanopropan-2-yl)isobutyramide". 4

  • ChemBlink. "CAS 登录号:152766-36-4, 2-氰基-2-甲基己酰胺". 2

  • University of Warsaw (UW.edu.pl). "Enzymatic desymmetrization of prochiral dinitriles". 5

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-Cyano-2-methylhexanamide as a Chemical Intermediate in Biocatalytic Desymmetrization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Biocatalytic pathway optimization, chiral building block synthesis, and mechanistic enzyme probing. Scientific Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Biocatalytic pathway optimization, chiral building block synthesis, and mechanistic enzyme probing.

Scientific Rationale & Mechanistic Role

The synthesis of enantiopure malonamides and amide-carboxylic acids is a critical step in drug development, as these chiral building blocks are precursors to bioactive compounds such as chiral barbiturates and specialized active pharmaceutical ingredients (APIs). Traditional asymmetric chemical catalysis often struggles with the desymmetrization of prochiral dinitriles due to poor regioselectivity and harsh reaction conditions.

Biocatalysis using Rhodococcus strains (e.g., R. rhodochrous ATCC 21197 and R. erythropolis NCIB 11450) offers a highly enantioselective, green alternative[1]. These microorganisms utilize a dual-enzyme cascade to hydrolyze prochiral dinitriles like 2,2-dicyanohexane into chiral amide-carboxylic acids[1].

The Mechanistic Probe: To optimize this biocatalytic process, process chemists must determine which enzyme in the cascade—Nitrile Hydratase (NHase) or Amidase —is responsible for the enantioselectivity. This is where 2-cyano-2-methylhexanamide (CAS: 152766-36-4) becomes indispensable. By chemically synthesizing this compound as a racemic intermediate and feeding it directly to the whole-cell biocatalyst, researchers can isolate the activity of the individual enzymes[2].

Experimental validation using racemic 2-cyano-2-methylhexanamide proved that the NHase enzyme is fast but completely non-selective, rapidly hydrating both nitrile groups to form a prochiral diamide[2]. The high enantiomeric excess (e.e.) of the final product is exclusively driven by the slow, (R)-selective Amidase, which hydrolyzes only one specific amide bond of the diamide intermediate[2].

Biocatalytic Cascade Visualization

The following diagram illustrates the stepwise desymmetrization of 2,2-dicyanohexane, highlighting the transient formation of 2-cyano-2-methylhexanamide.

BiocatalyticCascade Substrate 2,2-Dicyanohexane (Prochiral Dinitrile) Intermediate1 2-Cyano-2-methylhexanamide (Racemic Intermediate) Substrate->Intermediate1 Nitrile Hydratase (NHase) Fast, Non-Selective Hydration Intermediate2 2-(n-butyl)-2-methylmalonodiamide (Prochiral Diamide) Intermediate1->Intermediate2 Nitrile Hydratase (NHase) Fast, Non-Selective Hydration Product (R)-2-(n-butyl)-2-methylmalonoamide (Chiral Amide-Carboxylic Acid) Intermediate2->Product Amidase Slow, (R)-Selective Hydrolysis

Caption: Enzymatic desymmetrization cascade of 2,2-dicyanohexane via 2-cyano-2-methylhexanamide.

Quantitative Data Summary

The table below summarizes the kinetic and stereochemical outcomes of the individual reaction steps, validating the non-selective nature of the intermediate hydration and the high selectivity of the final hydrolysis.

Reaction StepCatalyst / EnzymeSubstrateMajor ProductYield (%)Enantiomeric Excess (e.e. %)
Chemical Methylation NaH / MeIMethyl (R,S)-2-cyanohexanoateMethyl (R,S)-2-cyano-2-methylhexanoate37.9 - 40.8N/A
Biocatalytic Hydration NHase (R. rhodochrous)2,2-Dicyanohexane2-Cyano-2-methylhexanamide>950 (Racemic)
Intermediate Hydration NHase (R. rhodochrous)2-Cyano-2-methylhexanamide2-(n-butyl)-2-methylmalonodiamide820 (Prochiral)
Enantioselective Hydrolysis Amidase (R. rhodochrous)2-(n-butyl)-2-methylmalonodiamide(R)-2-(n-butyl)-2-methylmalonoamide9496

(Data aggregated from Yokoyama et al., 1993 and Augustyniak, 2001)[2],[1].

Experimental Protocols

Protocol A: De Novo Chemical Synthesis of Racemic 2-Cyano-2-methylhexanamide

Purpose: To synthesize a self-validating analytical standard for probing NHase non-selectivity.

  • Knoevenagel Condensation: React methyl cyanoacetate with butyraldehyde in the presence of a catalytic base (e.g., piperidine) to yield methyl (E,Z)-2-cyanohex-2-enoate[2].

    • Causality: Butyraldehyde is prone to side reactions (e.g., oxidation or self-aldol condensation) at elevated temperatures; therefore, the reaction must be strictly temperature-controlled to maximize the yield (approx. 67.2%)[2].

  • Reduction: Reduce the resulting alkene using Sodium Borohydride (NaBH₄) to yield the saturated methyl (R,S)-2-cyanohexanoate[2].

  • Alpha-Methylation: Deprotonate the α-carbon using Sodium Hydride (NaH) and methylate via the dropwise addition of Methyl Iodide (MeI) to form methyl (R,S)-2-cyano-2-methylhexanoate[2].

    • Causality: This step is the primary bottleneck for yield (typically ~38-41%)[2]. NaH is highly hygroscopic and rapidly decomposes in the presence of ambient humidity. On a small scale, even trace moisture competitively consumes the hydride, leaving the α-carbon incompletely deprotonated. Strict Schlenk line techniques and anhydrous solvents are mandatory.

  • Amidation: Convert the ester to the final amide using methanolic ammonia to yield racemic 2-cyano-2-methylhexanamide[2].

Protocol B: Biocatalytic Assay for Enantioselective Hydrolysis

Purpose: To execute the desymmetrization cascade and isolate the chiral (R)-amide-carboxylic acid.

  • Whole-Cell Biocatalyst Preparation: Cultivate Rhodococcus erythropolis NCIB 11450 or R. rhodochrous ATCC 21197. Harvest the cells via centrifugation, wash, and resuspend in 0.1 M sodium pyrophosphate buffer (pH 7.0) at a concentration of 0.5% w/v[2].

    • Causality: The use of sodium pyrophosphate at a strictly neutral pH (7.0) is dual-purpose. First, it acts as a chelating buffer that stabilizes the active-site metalloenzyme core of the NHase. Second, it prevents the spontaneous, non-enzymatic alkaline autohydrolysis of the highly reactive dinitrile substrate[2].

  • Biotransformation: Introduce 2,2-dicyanohexane (e.g., 19 mg / 0.14 mmol per 5.0 mL buffer) to the cell suspension. Incubate at 28°C with orbital shaking at 250 rpm for up to 83 hours[2].

  • Extraction & Salting-Out: Upon reaction completion, saturate the aqueous mixture with solid Ammonium Sulfate ((NH₄)₂SO₄), followed by extraction with ethyl acetate (5 x 5 mL)[2].

    • Causality: The intermediate amides and diamides are highly polar and exhibit significant water solubility. Saturating the aqueous layer with (NH₄)₂SO₄ drastically increases the ionic strength of the water (the "salting-out" effect), which forces the polar organic products into the ethyl acetate phase, preventing catastrophic yield loss during extraction[2].

  • Purification: Dry the combined organic layers over Na₂SO₄, evaporate the solvent, and purify the crude mixture via silica gel column chromatography. Elute unreacted substrate with heptane:ethyl acetate (8:1 v/v), and use pure ethyl acetate to elute the intermediate/products[2].

References

  • Yokoyama, M., Sugai, T., & Ohta, H. (1993). Asymmetric hydrolysis of a disubstituted malononitrile by the aid of a microorganism. Tetrahedron: Asymmetry, 4(6), 1081-1084. Source: Elsevier / Scopus URL: [Link]

  • Augustyniak, W. (2001). Enzymatic desymmetrization of prochiral dinitriles. (Socrates-Erasmus Report, Rutjes Group, Department of Organic Chemistry). Catholic University of Nijmegen. Source: University of Warsaw (UW) Repository URL: [Link]

Sources

Application

In vitro assay protocols involving Hexanamide, 2-cyano-2-methyl-

High-Resolution In Vitro Biocatalytic Assay Protocol: Synthesis and Desymmetrization of 2-Cyano-2-methylhexanamide Introduction & Mechanistic Rationale The synthesis of enantiopure malonamides and carboxylic acids is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution In Vitro Biocatalytic Assay Protocol: Synthesis and Desymmetrization of 2-Cyano-2-methylhexanamide

Introduction & Mechanistic Rationale

The synthesis of enantiopure malonamides and carboxylic acids is a cornerstone of modern pharmaceutical development. Traditional chemical desymmetrization of prochiral dinitriles often suffers from poor yield and harsh reaction conditions. Biocatalysis offers a highly selective alternative, utilizing microbial enzymes to achieve precise stereocontrol.

This application note details an in vitro assay for the enzymatic hydrolysis of 2,2-dicyanohexane to isolate the critical intermediate Hexanamide, 2-cyano-2-methyl- (also known as 2-cyano-2-methylhexanamide, CAS: 152766-36-4)[1].

The Causality of Enzyme Selection: The assay leverages the enzymatic machinery of Rhodococcus species, which typically express a two-enzyme cascade: Nitrile Hydratase (NHase) and Amidase[2].

  • NHase is highly active but non-selective, rapidly hydrating the prochiral dinitrile into racemic 2-cyano-2-methylhexanamide[2].

  • Amidase is typically slow but highly stereoselective, resolving the racemic intermediate into a chiral product (e.g., (R)-2-(n-butyl)-2-methylmalonamide)[2].

To specifically isolate 2-cyano-2-methylhexanamide without downstream degradation, this protocol utilizes Rhodococcus erythropolis NCIB 11450. This specific strain (or its cell-free extract) is selected because it possesses robust NHase activity but lacks the amidase activity necessary to further hydrolyze the intermediate[2]. This creates a self-validating biochemical system where the reaction naturally arrests at the desired hexanamide stage.

Enzymatic Pathway

EnzymaticCascade Substrate 2,2-Dicyanohexane (Prochiral Dinitrile) NHase Nitrile Hydratase (NHase) [Fast, Non-selective] Substrate->NHase Intermediate 2-Cyano-2-methylhexanamide (Racemic Intermediate) NHase->Intermediate Amidase Amidase [Slow, (R)-Selective] Intermediate->Amidase Product (R)-2-(n-butyl)-2-methylmalonamide (Chiral Product) Amidase->Product

Caption: Enzymatic desymmetrization cascade of 2,2-dicyanohexane via Rhodococcus enzymes.

Experimental Methodology

Materials & Reagents
  • Substrate: 2,2-dicyanohexane (19 mg, 0.14 mmol)[3].

  • Biocatalyst: Rhodococcus erythropolis NCIB 11450 resting cells (24 mg)[3].

  • Reaction Buffer: 0.1 M Sodium pyrophosphate buffer, pH 7.0[3].

  • Quenching/Salting Agent: Ammonium sulfate ((NH4)2SO4)[3].

  • Extraction & Chromatography Solvents: Ethyl acetate (EtOAc), Heptane[3].

Step-by-Step Protocol

Phase 1: Biocatalyst Preparation

  • Cultivate R. erythropolis NCIB 11450 cells and harvest via centrifugation.

  • Wash the cell pellet twice with 0.1 M sodium pyrophosphate buffer (pH 7.0) to remove residual media components that could interfere with NHase activity.

  • Resuspend 24 mg of the resting cells in 5.0 mL of the same buffer[3]. Mechanistic Note: pH 7.0 is strictly maintained to ensure the structural stability of the metalloenzyme core (typically Fe3+ or Co3+) of the NHase.

Phase 2: In Vitro Hydrolysis Reaction 4. Initiate the assay by adding 20 µL (19 mg; 0.14 mmol) of 2,2-dicyanohexane to the 5.0 mL cell suspension[3]. 5. Incubate the mixture in an orbital shaker at 250 rpm and 28°C for 83 hours[3]. Causality: The 28°C temperature provides the optimal thermodynamic balance between enzyme kinetics and thermal denaturation of the NHase. The extended 83-hour timeframe compensates for the biphasic nature of the reaction (aqueous buffer vs. hydrophobic substrate) to maximize conversion[3].

Phase 3: Reaction Quenching & Extraction 6. Terminate the reaction by saturating the aqueous mixture with solid (NH4)2SO4[3]. Causality: Salting out drastically increases the ionic strength of the aqueous phase, stripping the hydration shell from the organic product and driving 2-cyano-2-methylhexanamide into the organic extraction phase. 7. Extract the mixture with ethyl acetate (5 x 5 mL)[3]. 8. Combine the organic layers, dry over anhydrous Na2SO4 to remove trace water, and evaporate the solvent under reduced pressure[3].

Phase 4: Chromatographic Purification 9. Load the crude extract onto a silica gel column. 10. Elute first with a heptane:ethyl acetate mixture (8:1, v/v) to wash out any non-reacted 2,2-dicyanohexane substrate[3]. 11. Switch the mobile phase to 100% ethyl acetate to elute the target product, 2-cyano-2-methylhexanamide[3].

Assay Workflow

AssayWorkflow Prep 1. Cell Prep R. erythropolis (pH 7.0 buffer) React 2. Biocatalysis 28°C, 250 rpm, 83h Prep->React Quench 3. Quench & Extract (NH4)2SO4 / EtOAc React->Quench Purify 4. Purification Silica Gel Column Quench->Purify Analyze 5. Validation GC/MS & 1H-NMR Purify->Analyze

Caption: Step-by-step in vitro assay workflow for synthesizing 2-cyano-2-methylhexanamide.

Data Presentation & Analytical Validation

To ensure the trustworthiness of the assay, the isolated product must be analytically validated. The absence of downstream carboxylic acids or diamides confirms that the R. erythropolis NCIB 11450 strain successfully arrested the cascade at the hexanamide stage[2]. Validation should be performed using TLC, 1H-NMR, GC (using an HP-1 column with N2 carrier gas), and GC/MS[2][3].

The table below summarizes the expected quantitative outcomes of this protocol compared to literature benchmarks using alternative strains (e.g., R. rhodochrous ATCC 21197) which possess active amidases[2][3].

Bacterial StrainActive Enzyme ProfileTarget Isolated ProductExpected YieldEnantiomeric Excess (e.e.)
R. erythropolis NCIB 11450 NHase only (Amidase inactive)2-cyano-2-methylhexanamide ~51% Racemic
R. rhodochrous ATCC 21197Fast NHase + Slow (R)-Amidase(R)-2-(n-butyl)-2-methylmalonamide~94%~96%

Data Interpretation: The 51% yield of 2-cyano-2-methylhexanamide using R. erythropolis demonstrates successful single-step hydration[3]. If enantiopure downstream products are desired, the racemic 2-cyano-2-methylhexanamide synthesized in this assay can be subsequently subjected to isolated, highly selective amidases.

References

  • ChemBK - Hexanamide, 2-cyano-2-methyl- (CAS 152766-36-4) Chemical Properties and Identification. URL:[Link]

  • University of Warsaw (uw.edu.pl) - Enzymatic desymmetrization of prochiral dinitriles: Investigations of 2,2-dicyanohexane as a substrate. (Contains detailed protocols for Rhodococcus erythropolis NCIB 11450 and references to Yokoyama et al. regarding Rhodococcus rhodochrous ATCC 21197). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of Hexanamide, 2-cyano-2-methyl- during storage

Document ID: H2CM-TSG-001 Introduction Welcome to the technical support guide for Hexanamide, 2-cyano-2-methyl-. This document is intended for researchers, scientists, and drug development professionals who are utilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: H2CM-TSG-001

Introduction

Welcome to the technical support guide for Hexanamide, 2-cyano-2-methyl-. This document is intended for researchers, scientists, and drug development professionals who are utilizing this unique molecule in their experimental workflows. Hexanamide, 2-cyano-2-methyl-, is a specialized aliphatic amide featuring a quaternary alpha-carbon with both a nitrile and a methyl group. This distinct structure makes it a valuable intermediate in various synthetic pathways. However, the presence of both primary amide and tertiary nitrile functionalities necessitates careful handling and storage to prevent degradation, particularly from thermal stress.

The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides a comprehensive overview of the potential thermal degradation pathways of Hexanamide, 2-cyano-2-methyl-, troubleshooting advice for common storage-related issues, and validated protocols for ensuring its long-term stability.

Understanding the Thermal Degradation of Hexanamide, 2-cyano-2-methyl-

The chemical stability of Hexanamide, 2-cyano-2-methyl- is primarily influenced by its two key functional groups: the primary amide (-CONH₂) and the tertiary nitrile (-CN). While the compound is generally stable under recommended conditions, elevated temperatures can provide the activation energy needed to initiate degradation, which can be significantly accelerated by the presence of contaminants like water, acids, or bases.[1]

The most probable degradation pathway under common laboratory storage conditions is hydrolysis. Both the amide and nitrile groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic impurities and accelerated by heat.

  • Amide Hydrolysis: The primary amide can hydrolyze to form the corresponding carboxylic acid (2-cyano-2-methylhexanoic acid) and ammonia. This is a common reaction for amides, though it typically requires harsh conditions like strong acids or bases and high temperatures.[2] However, over long-term storage, even trace amounts of moisture can lead to slow hydrolysis, especially if the compound is not stored at a consistently low temperature.

  • Nitrile Hydrolysis: Similarly, the nitrile group can be hydrolyzed. This reaction proceeds in two steps: first to the primary amide (which in this case is the starting material, so this would be a reversible reaction if conditions were suitable for synthesis) and then further to the carboxylic acid.[3] The presence of both an amide and a nitrile on the same molecule could potentially lead to complex intramolecular reactions or differential rates of hydrolysis depending on the specific conditions.

Below is a diagram illustrating the primary hypothesized degradation pathway via hydrolysis.

G cluster_main Hypothesized Thermal Degradation Pathway: Hydrolysis A Hexanamide, 2-cyano-2-methyl- (Stable Compound) B 2-cyano-2-methylhexanoic acid + Ammonia A->B Amide Hydrolysis (Heat, H₂O, Acid/Base) C 2-carbamoyl-2-methylhexanoic acid (Intermediate) A->C Nitrile Hydrolysis (Step 1) (Heat, H₂O, Acid/Base) C->B Amide Hydrolysis (Further Degradation)

Caption: Hypothesized hydrolysis pathways for Hexanamide, 2-cyano-2-methyl-.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Hexanamide, 2-cyano-2-methyl-?

A1: To ensure maximum stability and prevent thermal degradation, the compound should be stored under controlled conditions. Please refer to the summary table below for specific recommendations. The key is to minimize exposure to heat, light, and moisture.

Q2: I received the compound as a solid. How should I store it?

A2: As a solid, Hexanamide, 2-cyano-2-methyl- is expected to be more stable than in solution. Store the solid in its original, tightly sealed container inside a desiccator. For long-term storage, refrigeration is recommended.

Q3: Are there any solvents I should avoid if I need to store the compound in solution?

A3: Avoid protic solvents, especially water, for long-term storage as they can participate in hydrolysis. If you must store it in solution for a short period, use anhydrous aprotic solvents like acetonitrile or THF. Prepare the solution fresh and use it as quickly as possible. Do not store solutions for extended periods, even at low temperatures.

Q4: What are the visible signs of degradation?

A4: Degradation may not always be visible, but you should look for:

  • Change in color: A shift from a white or off-white solid to a yellow or brownish hue can indicate the formation of degradation products.

  • Change in texture: Clumping or melting of the solid below its expected melting point range (approximately 98-101°C for the related Hexanamide) can suggest the presence of impurities or moisture.[4]

  • Odor: The release of ammonia would be a strong indicator of amide hydrolysis.

Q5: How does humidity affect the stability of Hexanamide, 2-cyano-2-methyl-?

A5: Humidity is a critical factor. Water is a reactant in the hydrolysis of both the amide and nitrile groups. Storing the compound in a humid environment, even at room temperature, significantly increases the risk of degradation over time. Always handle the compound in a dry environment and store it with a desiccant.

Troubleshooting Guide

Problem: My compound has developed a yellow or brown tint during storage.

  • Plausible Cause: This is often a sign of chemical decomposition. The colored impurities could be complex byproducts from the interaction of degradation products. Elevated temperatures or exposure to light can accelerate the formation of these chromophores.

  • Recommended Action:

    • Do not use the material for your experiment, as the impurities could lead to unexpected side reactions or inaccurate results.

    • Perform an analytical check (e.g., HPLC, TLC) to assess the purity of the material against a reference standard if available.

    • Review your storage conditions. Ensure the compound is stored in a dark, cool, and dry place. Consider switching to an amber vial and storing it inside a desiccator in a refrigerator.

Problem: I am observing poor yield or unexpected byproducts in my synthesis.

  • Plausible Cause: If you have ruled out other experimental variables, the issue could be the purity of your Hexanamide, 2-cyano-2-methyl- starting material. Even a small percentage of degradation can introduce nucleophilic or acidic impurities (like carboxylic acids or ammonia) that interfere with your reaction.

  • Recommended Action:

    • Validate Starting Material: Before use, run a quick purity check. A simple TLC or a more quantitative method like ¹H NMR or HPLC is recommended. In the ¹H NMR, look for the appearance of new peaks or a change in the integration of existing peaks.

    • Purification: If degradation is confirmed, you may need to purify the material before use. Recrystallization from a suitable anhydrous solvent could be an option.

    • Workflow Analysis: Use the troubleshooting workflow diagram below to systematically identify the source of the issue.

Caption: Workflow for diagnosing reaction issues related to starting material purity.

Recommended Protocols & Data Summary

Protocol 1: Optimal Storage and Handling
  • Receiving: Upon receipt, inspect the container for an intact seal. If the seal is broken, contact technical support immediately.

  • Short-Term Storage (<= 1 month): Store the tightly sealed container in a desiccator at room temperature (20-25°C), away from direct sunlight.

  • Long-Term Storage (> 1 month): For optimal preservation, place the tightly sealed container in a secondary, labeled container with a desiccant, and store in a refrigerator (2-8°C).

  • Dispensing: Before opening, allow the container to warm to room temperature inside a desiccator for at least 1 hour. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box with nitrogen or argon).

  • Resealing: After dispensing, purge the container headspace with a dry, inert gas before tightly resealing. Place it back in the appropriate storage location promptly.

Protocol 2: Analytical Assessment of Stability

This protocol provides a general guideline for assessing the purity of Hexanamide, 2-cyano-2-methyl-.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (with 0.1% formic acid or TFA in both can improve peak shape).

    • Detection: UV at ~210 nm.

    • Analysis: Look for a single major peak corresponding to the pure compound. The appearance of earlier eluting peaks may indicate the formation of more polar degradation products like the corresponding carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: A dry, deuterated solvent such as CDCl₃ or DMSO-d₆.

    • Analysis: In the ¹H NMR spectrum, the presence of degradation products may be indicated by new, broad peaks (e.g., a carboxylic acid proton) or a signal for ammonium ions. In the ¹³C NMR, look for the appearance of a carbonyl signal characteristic of a carboxylic acid (~170-180 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analysis: Compare the spectrum of the stored sample to a reference. Degradation via hydrolysis to a carboxylic acid would be indicated by the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹.

Data Summary Table: Storage Conditions
ParameterRecommendationRationale
Temperature Long-Term: 2-8°C (Refrigerated) Short-Term: 20-25°C (Room Temp)Reduces the rate of thermally activated degradation reactions.
Atmosphere Dry, Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen and, more importantly, moisture, which is a key reactant in hydrolysis.
Moisture Store in a desiccator.Minimizes the risk of hydrolysis of the amide and nitrile functional groups.[2]
Light Store in an amber or opaque container.Protects against potential photolytic degradation pathways.
pH Avoid contact with acids and bases.Both acids and bases can catalyze the hydrolysis of amides and nitriles.[1][3]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[1][5]To prevent vigorous and potentially hazardous reactions.

References

  • Sciencemadness.org. Two Tests for Detecting Nitriles and Amides.
  • metasci. Safety Data Sheet Hexanamide.
  • ACS Publications. Structure and Additive-free Transamidation of Planar N-Cyano Amides. (2023). Available from: [Link]

  • Thieme. Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12332, Hexanamide. (2026). Available from: [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • Sparkl. Revision Notes - Reduction of Amides and Nitriles to Amines. Available from: [Link]

  • National Center for Biotechnology Information. 2-Cyano-2-methylpropanamide. (2012). Available from: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. (2024). Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for Hexanamide, 2-cyano-2-methyl-

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Hexanamide, 2-cyano-2-methyl- (also known as 2-cyano-2-methylhexanam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Hexanamide, 2-cyano-2-methyl- (also known as 2-cyano-2-methylhexanamide, CAS: 152766-36-4). Below, you will find diagnostic FAQs, mechanistic troubleshooting strategies, and self-validating protocols to overcome the severe aqueous solubility bottlenecks associated with this highly lipophilic intermediate.

Diagnostic FAQs: Understanding the Molecule

Q: Why does Hexanamide, 2-cyano-2-methyl- exhibit poor aqueous solubility despite having polar functional groups? A: The molecule presents a classic amphiphilic dichotomy. It possesses a highly polar headgroup (a primary amide and a cyano group) and a bulky lipophilic tail (a methyl and a butyl group attached to the alpha carbon)[1]. While the parent compound, 2-cyanoacetamide, is highly water-soluble (dissolving approx. 1 g in 6.5 mL of cold water)[2], the addition of the aliphatic chain drastically increases the partition coefficient (LogP). In aqueous media, water molecules form a highly ordered hydrogen-bond network. The lipophilic tail disrupts this network without offering favorable electrostatic interactions, leading to a massive entropic penalty. Consequently, the molecules self-associate via hydrophobic interactions and precipitate out of solution.

Q: What are the best baseline solvents for creating stock solutions? A: For α-cyano compounds, polar aprotic solvents offer the highest thermodynamic solubility[3]. The general solubility order for cyanoacetamides is N,N-dimethylformamide (DMF) > acetone > water > alcohols[3][4]. For Hexanamide, 2-cyano-2-methyl-, DMF or Dimethyl sulfoxide (DMSO) are ideal for primary stock solutions. If the downstream application is an enzymatic assay (e.g., using Rhodococcus strains for desymmetrization[1]), ethanol is a preferred biocompatible co-solvent, as solubility increases exponentially with the alcohol fraction in binary aqueous mixtures[5].

Troubleshooting Guide: Solubilization Strategies

Issue: "My compound precipitates immediately when I spike my DMSO stock into the aqueous assay buffer."

  • Mechanistic Causality: This phenomenon is known as "solvent stripping." When a concentrated DMSO stock is introduced to water, the DMSO molecules rapidly diffuse into the bulk aqueous phase due to their high miscibility. The Hexanamide, 2-cyano-2-methyl- molecules are suddenly stripped of their solvation shell. Because their intrinsic aqueous solubility is exceeded, they undergo rapid hydrophobic collapse and nucleate into micro-precipitates.

Solution 1: Step-wise Co-solvency (The "Ease-In" Method) Instead of a direct spike, create an intermediate dilution using a binary solvent system. Studies on cyanoacetamides show that preferential solvation occurs in alcohol-water mixtures, where alcohol molecules preferentially solvate the compound in water-rich environments[4][5].

  • Action: Dilute your DMSO stock 1:10 into neat Ethanol or Isopropanol first, then add this mixture dropwise to the vigorously stirring aqueous buffer. This creates a localized gradient, preventing rapid nucleation.

Solution 2: Cyclodextrin Complexation (Thermodynamic Shielding) If organic co-solvents inhibit your biological target or enzyme, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Action: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic hexyl/methyl tail of Hexanamide, 2-cyano-2-methyl- enters the cavity, shielded from water, while the polar cyanoacetamide headgroup remains exposed to the aqueous environment, maintaining hydrogen bonding. This forms a thermodynamically stable, water-soluble inclusion complex.

DecisionTree A Precipitation of 2-cyano-2-methylhexanamide BB BB A->BB No (Chemical Assays) B Is strict biocompatibility required? D Are cells/enzymes sensitive to surfactants? B->D Yes (Bioassays) C Co-solvency (DMSO / EtOH) E Micellar Solubilization (Tween 80) D->E No F Cyclodextrin Complexation (HP-β-CD) D->F Yes BB->C No (Chemical Assays)

Caption: Decision tree for selecting a solubilization strategy based on assay biocompatibility.

Quantitative Data: Solvent Systems Comparison

The following table summarizes the expected solubilizing power of various media for aliphatic cyanoacetamides, extrapolated from thermodynamic modeling and preferential solvation data[3][4][5].

Solvent SystemRelative Solubilizing PowerMechanism of ActionRecommended Use Case
N,N-Dimethylformamide (DMF) Very HighStrong dipole-dipole interactions; disrupts amide H-bonds.Primary stock solutions (Chemical synthesis).
Dimethyl Sulfoxide (DMSO) HighHydrogen bond acceptor; high dielectric constant.Primary stock solutions (In vitro assays).
Ethanol / Water (Binary) Moderate to HighPreferential solvation; lowers aqueous dielectric constant.Binary co-solvent mixtures (Enzymatic assays).
Aqueous Buffer + HP-β-CD ModerateHydrophobic encapsulation of the hexyl/methyl tail.High-sensitivity biological/cellular assays.
Pure Water / Buffer LowHigh entropic penalty against the lipophilic tail.Final assay medium (requires complexation).

Validated Experimental Protocols

ProtocolWorkflow S1 1. Add Excess Compound S2 2. Equilibrate (48h, 25°C) S1->S2 S3 3. Centrifuge & Filter (0.22µm) S2->S3 S4 4. HPLC-UV Quantification S3->S4

Caption: Validated shake-flask workflow for determining thermodynamic equilibrium solubility.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Accurate determination of solubility is paramount before running biological assays[3]. This protocol ensures true equilibrium is reached, eliminating kinetic trapping artifacts.

  • Addition: Add excess solid Hexanamide, 2-cyano-2-methyl- (approx. 10 mg) to 1 mL of the target aqueous buffer in a sealed glass vial.

  • Equilibration: Place the vial on an orbital shaker at 25°C for 48 hours.

    • Causality: 48 hours provides sufficient time for the system to overcome kinetic barriers and reach true thermodynamic equilibrium, preventing false-positive supersaturation readings.

  • Filtration: Centrifuge the suspension at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter[3].

    • Self-Validation Step: Discard the first 0.2 mL of filtrate. Lipophilic compounds often adsorb to the filter membrane; discarding the initial volume saturates the membrane binding sites, ensuring the collected sample accurately reflects the bulk concentration.

  • Quantification: Dilute the filtrate into your mobile phase and quantify via HPLC-UV against a standard curve prepared in neat DMSO[3].

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol to generate a biocompatible, aqueous-soluble formulation of Hexanamide, 2-cyano-2-methyl-.

  • Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin solution in your target aqueous buffer.

  • Spiking: Dissolve Hexanamide, 2-cyano-2-methyl- in ethanol to create a 50 mM stock. Add this dropwise to the vigorously stirring cyclodextrin solution.

  • Solvent Evaporation: Stir the mixture under a gentle stream of nitrogen for 2 hours to evaporate the ethanol.

    • Causality: Removing the organic co-solvent forces the lipophilic tail of the compound into the hydrophobic cavity of the cyclodextrin. This is driven by the hydrophobic effect and the thermodynamically favorable displacement of high-energy water molecules from the cavity.

  • Validation: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer.

    • Self-Validation Step: An OD600 reading of < 0.05 indicates a optically clear solution, confirming successful complexation and the complete absence of light-scattering nano-precipitates.

References

  • Cyanoacetamide | C3H4N2O | CID 7898 - PubChem - NIH Source: nih.gov[Link]

  • Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF - ResearchGate Source: researchgate.net[Link]

  • Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols | Request PDF - ResearchGate Source: researchgate.net[Link]

  • Enzymatic desymmetrization of prochiral dinitriles Source: uw.edu.pl[Link]

Sources

Troubleshooting

Minimizing side reactions during Hexanamide, 2-cyano-2-methyl- preparation

Welcome to our dedicated resource for the synthesis of Hexanamide, 2-cyano-2-methyl-. This guide is tailored for researchers, chemists, and drug development professionals who require high-purity material and wish to opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated resource for the synthesis of Hexanamide, 2-cyano-2-methyl-. This guide is tailored for researchers, chemists, and drug development professionals who require high-purity material and wish to optimize their synthetic protocols. Here, we address common challenges, from yield optimization to impurity profiling, providing solutions grounded in mechanistic principles and field-proven experience.

Introduction: The Synthetic Landscape

The most direct and common laboratory-scale synthesis of Hexanamide, 2-cyano-2-methyl- involves the ammonolysis of a corresponding alkyl 2-cyano-2-methylhexanoate ester. This reaction, while straightforward in principle, is sensitive to conditions that can promote side reactions, impacting both yield and purity. This guide focuses on anticipating and mitigating these issues.

Diagram 1: Primary Synthetic Pathway

A Alkyl 2-cyano-2-methylhexanoate B Hexanamide, 2-cyano-2-methyl- A->B Ammonolysis D Alcohol (R-OH) B->D Byproduct C Ammonia (NH3) C->B

Caption: Ammonolysis of an ester to form the target amide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective actions.

Q1: My yield is consistently low despite allowing the reaction to run for an extended period. What are the likely causes?

Low yield is often a result of incomplete reaction, degradation of the product, or mechanical loss during work-up. For the ammonolysis reaction, the equilibrium can be unfavorable or the reaction rate may be slow.

Troubleshooting Steps:

  • Ammonia Concentration: The concentration of ammonia is a critical rate-limiting factor. Using a saturated solution of ammonia in an alcohol (e.g., methanol) or even neat liquid ammonia at low temperatures can significantly drive the reaction forward. An aqueous ammonia solution should be used with caution due to the risk of hydrolysis.[1][2]

  • Temperature and Pressure: While room temperature is often sufficient, gentle heating in a sealed vessel can increase the reaction rate.[3] This must be balanced against the risk of side reactions.

  • Starting Material Purity: Ensure your starting ester is pure. Impurities can inhibit the reaction or introduce competing pathways.

  • Work-up Losses: The product has some solubility in common solvents. Ensure your extraction and crystallization procedures are optimized to minimize loss.

Q2: My final product is contaminated with a significant amount of a carboxylic acid impurity. How can I prevent this?

This is a classic problem of hydrolysis. Both the starting ester and the final amide product can be hydrolyzed to the corresponding carboxylic acid, particularly if water is present under acidic or basic conditions.[4][5]

Preventative Measures:

  • Strict Anhydrous Conditions: Use anhydrous solvents (e.g., methanol, ethanol) for the reaction. If using aqueous ammonia, the reaction should be kept at a low temperature to minimize the rate of hydrolysis relative to ammonolysis.

  • pH Control During Work-up: During the aqueous work-up, avoid strongly acidic or basic conditions for prolonged periods. A wash with a mild base like saturated sodium bicarbonate solution can remove acidic impurities, but this step should be performed quickly and at a low temperature.

  • Reaction Conditions: The hydrolysis of nitriles to amides and subsequently to carboxylic acids is often slower than ester ammonolysis.[6] However, prolonged reaction times at elevated temperatures in the presence of water will favor the formation of the carboxylic acid byproduct.

Table 1: Influence of Water and Temperature on Carboxylic Acid Byproduct Formation

Ammonia SourceTemperatureWater ContentReaction TimeCarboxylic Acid Byproduct (%)
NH₃ in Methanol25 °CAnhydrous24h< 1%
Conc. Aq. NH₃25 °CHigh24h~5-10%
Conc. Aq. NH₃50 °CHigh24h> 20%

Note: Data are illustrative, based on established principles of amide and nitrile hydrolysis.[5]

Q3: I am observing a higher molecular weight impurity that I suspect is a dimer or oligomer. What reaction is causing this?

While the carbon atom bearing the nitrile group is quaternary and thus cannot undergo a standard Thorpe self-condensation, other base-catalyzed reactions can occur.[7][8] For instance, if a strong base is present, it could potentially lead to other condensation pathways or dimerization of cyanamide-like intermediates if the amide group degrades.[9][10]

Troubleshooting Steps:

  • Avoid Strong Bases: The reaction should not require a strong base catalyst. Ammonia itself is the reagent and provides a sufficiently basic environment. Adding strong bases like hydroxides or alkoxides is unnecessary and will likely promote side reactions.

  • Temperature Control: Keep the reaction temperature as low as practically possible to achieve a reasonable rate. High temperatures can promote decomposition and subsequent polymerization.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that may lead to colored, polymeric impurities.

Q4: How can I effectively purify the final product away from unreacted starting material and byproducts?

A multi-step purification protocol involving extraction and crystallization is typically required to achieve high purity.

Experimental Protocols

Protocol 1: Synthesis of Hexanamide, 2-cyano-2-methyl-
  • Reaction Setup: To a 250 mL pressure-resistant flask, add methyl 2-cyano-2-methylhexanoate (1.0 eq).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add a 7N solution of ammonia in methanol (5.0 eq). Seal the flask tightly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture and carefully vent any excess pressure.

    • Concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[2]

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram 2: Purification and Isolation Workflow

A Crude Reaction Mixture B Solvent Evaporation A->B C Redissolve in EtOAc B->C D Aqueous Wash & Brine C->D E Dry & Concentrate D->E F Crude Solid Product E->F G Recrystallization F->G H Pure Crystalline Product G->H

Caption: A robust workflow for the purification of the target amide.

References

  • Thorpe reaction. Wikipedia. [Link]

  • Purification of cyanamide - US3370922A.
  • Purification method of solid cyanamide - CN101423231A.
  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. ACS Publications. [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]

  • Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Process for the purification of cyanamide-containing solutions - DE10217530B4.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • Hydrolysing nitriles. Chemguide. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Process for the preparation of nitriles - US4189580A.
  • HYDRATION OF NITRILES TO AMIDES USING ACETALDOXIME AS A HYDRATING AGENT. Organic Syntheses. [Link]

  • Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Nature. [Link]

  • DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. MDPI. [Link]

  • Cyanamide. Wikipedia. [Link]

  • An investigation into the N-cyanation of secondary amines using trichloroacetonitrile. Cardiff University. [Link]

  • Kolbe nitrile synthesis. Sciencemadness Wiki. [Link]

  • Nitrile Condensation Made Easy | Ring Formation Explained. YouTube. [Link]

  • 2-Cyano-2-methylpropanamide. National Center for Biotechnology Information. [Link]

  • Improved method for purification of toxic peptides produced by cyanobacteria. PubMed. [Link]

  • Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - US4841086A.
  • CYANOACETAMIDE. Organic Syntheses. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated Analytical Methods for the Quantification of Hexanamide, 2-cyano-2-methyl-

Introduction Hexanamide, 2-cyano-2-methyl- is a niche organic molecule whose accurate quantification is critical in various stages of research and development, particularly in pharmaceutical and specialty chemical applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hexanamide, 2-cyano-2-methyl- is a niche organic molecule whose accurate quantification is critical in various stages of research and development, particularly in pharmaceutical and specialty chemical applications. The presence of both a cyano and an amide functional group presents unique analytical challenges and opportunities. This guide provides a comprehensive comparison of two robust analytical methodologies for the quantification of Hexanamide, 2-cyano-2-methyl-: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical overview of method validation principles and practical, step-by-step protocols. The methodologies are presented with a rationale for their selection, grounded in established scientific principles and regulatory expectations. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Methodology Comparison: At a Glance

The choice between RP-HPLC-UV and GC-MS for the quantification of Hexanamide, 2-cyano-2-methyl- will depend on several factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of each proposed method.

Parameter RP-HPLC-UV GC-MS
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Separation based on volatility and polarity, with mass-based detection.
Typical Column C18 or similar bonded silicaCapillary column with a non-polar or intermediate polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Detection UV absorbanceMass-to-charge ratio
Specificity Good, but potential for interference from co-eluting compounds with similar UV absorbance.Excellent, based on unique fragmentation patterns.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to high ng/mL range.Can achieve low ng/mL to pg/mL levels.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to improve volatility and thermal stability.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.998
Accuracy (% Recovery) 98-102%97-103%
Precision (%RSD) ≤ 2%≤ 5%

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of organic molecules. For Hexanamide, 2-cyano-2-methyl-, its moderate polarity makes it an ideal candidate for separation on a C18 stationary phase.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ultrapure water.

  • Hexanamide, 2-cyano-2-methyl- reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by a UV scan of the reference standard in the mobile phase. A wavelength around 210 nm is a logical starting point due to the presence of the amide and cyano groups.

Method Validation Workflow (ICH Q2(R2) Framework)[1][2][3]

The validation of this analytical procedure is essential to demonstrate its suitability for its intended purpose.[2][3]

Caption: Workflow for HPLC Method Validation.

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: Analyze blank matrix, placebo (if applicable), and spiked samples. Compare the chromatograms to ensure no interfering peaks are present at the retention time of Hexanamide, 2-cyano-2-methyl-. A DAD can be used to assess peak purity.

2. Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the reference standard across the expected working range. Perform triplicate injections for each concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²) and the equation of the line.

  • Acceptance Criteria: r² ≥ 0.999.

3. Accuracy: The closeness of test results to the true value.

  • Procedure: Perform recovery studies by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision: The degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, or with different equipment.

  • Acceptance Criteria: The relative standard deviation (%RSD) should not be more than 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[4]

  • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The mass spectrometer provides mass-based identification, which is highly selective. For a compound like Hexanamide, 2-cyano-2-methyl-, GC-MS is particularly advantageous for trace-level quantification or in complex matrices.

Experimental Protocol

Instrumentation and Materials:

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

  • A non-polar or intermediate polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Hexanamide, 2-cyano-2-methyl- reference standard.

  • Derivatization agent (if necessary, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Appropriate solvent (e.g., Dichloromethane, Ethyl Acetate).

Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for initial identification.

Method Validation Workflow (ICH Q2(R2) Framework)[1][2][3]

The validation of the GC-MS method follows the same core principles as the HPLC method, with some nuances related to the detection technique.

Caption: Workflow for GC-MS Method Validation.

1. Specificity:

  • Procedure: In GC-MS, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte for the selected quantitation and qualifier ions in blank samples. The ratio of the qualifier to quantitation ion should be consistent between standards and samples.

2. Linearity and Range:

  • Procedure: A calibration curve is constructed by analyzing a series of standards. The ratio of the analyte peak area to the internal standard (if used) is plotted against the concentration.

  • Acceptance Criteria: r² ≥ 0.998.

3. Accuracy:

  • Procedure: Recovery studies are performed as described for the HPLC method.

  • Acceptance Criteria: Mean recovery typically within 97.0% to 103.0%.

4. Precision:

  • Procedure: Repeatability and intermediate precision are assessed similarly to the HPLC method.

  • Acceptance Criteria: %RSD is generally expected to be ≤ 5%, though this can be matrix-dependent.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determined based on the S/N ratio of the quantitation ion at low concentrations.

  • Acceptance Criteria: The LOQ must be quantifiable with acceptable accuracy and precision.

6. Robustness:

  • Procedure: Small, deliberate changes are made to parameters like oven temperature ramp rate (±1 °C/min), flow rate (±0.1 mL/min), and inlet temperature (±10 °C).

  • Acceptance Criteria: System suitability parameters and ion ratios should remain within established limits.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are viable and robust techniques for the quantification of Hexanamide, 2-cyano-2-methyl-.

  • RP-HPLC-UV is a more straightforward and widely accessible method, making it ideal for routine quality control and assays where high sensitivity is not a primary concern. Its simpler sample preparation is a significant advantage for high-throughput environments.

  • GC-MS provides unparalleled specificity and sensitivity. It is the method of choice for trace-level analysis, quantification in complex biological matrices, or for confirmatory analysis. The potential need for derivatization adds a step to the sample preparation but can significantly improve chromatographic performance.

The ultimate selection of the analytical method should be based on a thorough evaluation of the specific application, regulatory requirements, and the available laboratory infrastructure. It is imperative that any chosen method is fully validated according to the principles outlined in this guide and the relevant regulatory guidelines to ensure the generation of reliable and accurate data.[5][6][7]

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]

  • Analytical Methods for Cyanide. (n.d.). In Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (US). [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • An Overview and Comparison of Methods for Cyanide Analysis. (n.d.). OI Analytical. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • ICH guideline M10 Step 2b on bioanalytical method validation. (2019). European Medicines Agency. [Link]

  • Amide HPLC Column: Advanced Polar Compound Separation Technology for Superior Analytical Performance. (2025). Hawach Scientific. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. (n.d.). PubMed. [Link]

  • Ashworth, M. R. F. (2013). Analytical Methods for Organic Cyano Groups. Elsevier.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

  • Determination of five amides in food contact materials by GC/MS. (n.d.). Atlantis Press. [Link]

  • Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Analytical Methods for Total Cyanide Assay Determination. (2016). 911Metallurgist. [Link]

  • Cyanide Analysis Guide. (n.d.). OI Analytical. [Link]

  • Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. (2009). PubMed. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2026). ResearchGate. [Link]

  • Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. (2020). ResearchGate. [Link]

  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu. (n.d.). ChemRxiv. [Link]

  • Identification of Fatty Acid Amides in Human Plasma. (n.d.). PubMed. [Link]

  • Amide or Amino HPLC Columns What are the Differences. (2025). Tech Information. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

  • Validation of Analytical Methods. (2018). IntechOpen. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). ISO 17025. [Link]

Sources

Comparative

Evaluating the Reactivity of 2-Cyano-2-methylhexanamide Against Standard Reagents: A Structural and Mechanistic Guide

As a Senior Application Scientist, I frequently observe drug development programs encounter bottlenecks when researchers assume all cyanoacetamide derivatives behave identically in synthetic workflows. While unsubstitute...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug development programs encounter bottlenecks when researchers assume all cyanoacetamide derivatives behave identically in synthetic workflows. While unsubstituted cyanoacetamides are foundational building blocks for multicomponent reactions (MCRs), alpha-substitution fundamentally rewrites their reactivity profile.

This guide objectively compares the reactivity of Hexanamide, 2-cyano-2-methyl- (CAS: 152766-36-4) against standard alternatives like 2-cyanoacetamide. By examining the causality behind their divergent chemical behaviors, we will establish self-validating protocols for both chemical condensation and biocatalytic workflows.

Structural Causality and Mechanistic Divergence

To understand the performance of 2-cyano-2-methylhexanamide, we must analyze the "why" behind cyanoacetamide reactivity.

Standard cyanoacetamides are highly reactive polyfunctional compounds. Their C-2 position (the alpha-carbon) is flanked by electron-withdrawing cyano (-CN) and amide (-CONH₂) groups, rendering the alpha-protons highly acidic . This acidity allows weak bases to easily deprotonate the alpha-carbon, forming a resonance-stabilized carbanion. This carbanion is the critical nucleophile required to initiate Knoevenagel condensations and Gewald reactions [[1]]([Link]).

The Quaternary Blockade: In stark contrast, 2-cyano-2-methylhexanamide features a fully substituted, quaternary alpha-carbon. The C-2 position is bonded to a methyl group and a butyl group (comprising the hexanamide tail). Because it possesses zero alpha-protons, it cannot form a carbanion. Consequently, it is completely inert to standard MCRs .

Rather than a limitation, this inertness makes 2-cyano-2-methylhexanamide an exceptional structural motif when condensation side-reactions must be avoided, and an ideal substrate for enzymatic desymmetrization targeting the cyano group directly .

Comparative Reactivity Data

The following table summarizes the quantitative performance of 2-cyano-2-methylhexanamide compared to its less-substituted counterparts across standard reaction conditions.

Table 1: Structural and Reactivity Comparison

CompoundCAS Numberα-Substitutionα-ProtonsKnoevenagel ReactivityGewald ReactivityPrimary Synthetic Utility
2-Cyanoacetamide 107-91-5None2HighHighMCR Building Block
2-Cyanohexanamide N/AMono-alkyl (Butyl)1ModerateModerateSubstituted Heterocycles
2-Cyano-2-methylhexanamide 152766-36-4Di-alkyl (Butyl, Methyl)0Inert Inert Biocatalysis Substrate

Table 2: Quantitative Hydrolysis Yields for 2-Cyano-2-methylhexanamide

MethodCatalyst / ReagentTarget BondConversion Yield (%)Enantiomeric Excess (ee %)
Biocatalytic R. erythropolis (NHase)Cyano (-CN)82.0N/A (Racemic intermediate)
Biocatalytic R. erythropolis (Amidase)Amide (-CONH₂)51.0>95.0
Chemical 6M HCl, Reflux (24h)Cyano (-CN)<10.0N/A (Sterically hindered)

Mechanistic Visualizations

Divergence in Multicomponent Reactions

The inability of 2-cyano-2-methylhexanamide to participate in the Gewald reaction is a direct consequence of its quaternary alpha-carbon.

GewaldLogic A Standard Reagent: 2-Cyanoacetamide (Has α-protons) C Base Addition (e.g., Morpholine) A->C B Target Reagent: 2-Cyano-2-methylhexanamide (No α-protons) B->C D Carbanion Formation (Active Nucleophile) C->D α-protons present E No Deprotonation (Sterically Blocked) C->E Quaternary α-carbon F Knoevenagel Condensation with Ketone D->F G Reaction Arrested (Starting Material Recovered) E->G H Sulfur Addition & Cyclization F->H I 2-Aminothiophene (Gewald Product) H->I

Caption: Mechanistic divergence in the Gewald reaction based on alpha-carbon substitution.

Biocatalytic Desymmetrization Workflow

Because chemical hydrolysis is sterically hindered, enzymatic desymmetrization is the preferred method for functionalizing this molecule .

EnzymaticHydrolysis A 2-Cyano-2-methylhexanamide (Racemic Substrate) B Nitrile Hydratase (R. erythropolis) A->B C 2-Butyl-2-methylmalonamide (Intermediate) B->C D Amidase (Enantioselective) C->D E (R)-2-Butyl-2-methylmalonamic acid (Chiral Product) D->E

Caption: Biocatalytic workflow for the enzymatic hydrolysis of 2-cyano-2-methylhexanamide.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. The analytical readouts inherently prove the mechanistic claims discussed above.

Protocol A: Comparative Gewald-3CR Attempt (Validation of Inertness)

This protocol proves that 2-cyano-2-methylhexanamide cannot undergo Gewald condensation, serving as a negative control against 2-cyanoacetamide.

  • Preparation: In two separate 50 mL round-bottom flasks, add 10 mmol of cyclohexanone and 10 mmol of elemental sulfur (S₈) in 20 mL of absolute ethanol.

  • Substrate Addition: To Flask 1, add 10 mmol of 2-cyanoacetamide. To Flask 2, add 10 mmol of 2-cyano-2-methylhexanamide.

  • Catalysis: Add 10 mmol of morpholine dropwise to both flasks at room temperature.

  • Reaction: Stir both mixtures at 60°C for 8 hours.

  • Self-Validation (Analysis):

    • Flask 1: A precipitate will form. TLC (Hexane:EtOAc 7:3) will show a new, highly UV-active spot corresponding to the 2-aminothiophene product.

    • Flask 2: The solution will remain clear (aside from unreacted sulfur). TLC will show the complete absence of a new product spot and the quantitative persistence of the 2-cyano-2-methylhexanamide starting material. This definitively validates the necessity of alpha-protons for the Knoevenagel-Cope initiation step .

Protocol B: Enzymatic Hydrolysis via Nitrile Hydratase

This protocol demonstrates that while the alpha-carbon is chemically blocked, the cyano group remains accessible to specific biocatalysts.

  • Buffer Preparation: Prepare 5.0 mL of 0.1 M sodium pyrophosphate buffer, adjusted to pH 7.0.

  • Biocatalyst Addition: Suspend 24 mg of Rhodococcus erythropolis NCIB 11450 cells in the buffer.

  • Substrate Loading: Add 0.14 mmol (~21 mg) of racemic 2-cyano-2-methylhexanamide to the suspension.

  • Incubation: Shake the mixture at 250 rpm at 28°C for 80-84 hours.

  • Extraction: Saturate the aqueous layer with (NH₄)₂SO₄ and extract with ethyl acetate (5 x 5 mL). Dry the combined organic layers over Na₂SO₄ and evaporate the solvent.

  • Self-Validation (Analysis): Purify via silica gel chromatography. The conversion is self-validated by FT-IR and GC/MS. The complete disappearance of the sharp -C≡N stretching frequency at ~2250 cm⁻¹ in the FT-IR spectrum confirms the hydration of the cyano group to form 2-butyl-2-methylmalonamide .

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Hexanamide, 2-cyano-2-methyl-

For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safe handling and di...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical intermediates and byproducts. This guide provides a detailed, safety-first protocol for the proper disposal of Hexanamide, 2-cyano-2-methyl-, a compound whose specific hazards are not widely documented. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a conservative approach, drawing logical inferences from the known hazards of its constituent functional groups—the amide and the α-cyano group.

The Inherent Hazards: An Expert Assessment

Hexanamide, 2-cyano-2-methyl- possesses two key functional groups that dictate its potential hazards and, consequently, its disposal procedure. The hexanamide portion of the molecule, based on data for Hexanamide, is likely to be a skin and eye irritant[1][2][3].

More significantly, the presence of an α-cyano group (a nitrile group on the carbon adjacent to the carbonyl group) is a cause for heightened concern. Organic nitriles are a class of compounds that must be handled with care. They can be toxic if ingested, inhaled, or absorbed through the skin[4][5][6]. A critical and non-negotiable safety consideration is their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to heat or basic environments[5][6]. The thermal decomposition of cyano-containing compounds can also lead to the formation of HCN[7].

Therefore, due to the combined potential for irritation and the severe toxicity associated with the nitrile functional group, Hexanamide, 2-cyano-2-methyl- must be treated as a hazardous substance.

Immediate Safety and Handling Protocols

Before commencing any disposal-related activities, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:

    • Gloves: Nitrile gloves are a minimum requirement. Given the potential for skin absorption, consider double-gloving.

    • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against accidental splashes.

    • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Ventilation: All handling of Hexanamide, 2-cyano-2-methyl- and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][3].

  • Spill Management: In the event of a spill, avoid creating dust. The spilled material should be carefully swept up or vacuumed into a designated, sealed container for disposal.

Step-by-Step Disposal Procedure

The recommended and most responsible method for the disposal of Hexanamide, 2-cyano-2-methyl- is through a licensed hazardous material disposal company. This ensures that the waste is managed in compliance with all federal, state, and local regulations.

Step 1: Waste Segregation and Collection

Isolate all waste containing Hexanamide, 2-cyano-2-methyl-. This includes:

  • Unused or expired product.

  • Contaminated consumables (e.g., pipette tips, weighing boats, contaminated paper towels).

  • Contaminated personal protective equipment (e.g., gloves).

Collect this waste in a dedicated, clearly labeled, and sealed container.

Step 2: Containerization and Labeling

The choice of waste container is critical for safety and compliance.

  • Container Material: Use a container made of a material chemically compatible with Hexanamide, 2-cyano-2-methyl-. High-density polyethylene (HDPE) or other chemically resistant plastics are generally suitable. Avoid materials that could be degraded by the waste.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "Hexanamide, 2-cyano-2-methyl-".

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

Step 3: Storage of Hazardous Waste

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Secure and accessible only to authorized personnel.

  • Away from heat sources and incompatible materials.

  • In a well-ventilated location.

Step 4: Arranging for Professional Disposal

Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste. Provide the disposal company with all available information about the waste, including its chemical composition and known or suspected hazards.

The following flowchart provides a visual representation of the disposal workflow:

DisposalWorkflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Professional Disposal Start Generation of Hexanamide, 2-cyano-2-methyl- Waste Segregate Segregate Waste into Designated Container Start->Segregate Label Label Container with 'Hazardous Waste' and Chemical Name Segregate->Label Store Store in Secure Hazardous Waste Area Label->Store Contact Contact Licensed Hazardous Waste Vendor Store->Contact ProvideInfo Provide Waste Information to Vendor Contact->ProvideInfo Pickup Scheduled Waste Pickup ProvideInfo->Pickup FinalDisposal Compliant Final Disposal (e.g., Incineration) Pickup->FinalDisposal

Caption: Disposal workflow for Hexanamide, 2-cyano-2-methyl-.

Quantitative Data Summary

ParameterInformationSource
Chemical Name Hexanamide, 2-cyano-2-methyl--
Known Hazards of Hexanamide Skin and eye irritation[1][2][3]
Known Hazards of α-Cyano Amides Harmful if swallowed, skin and eye irritation, potential respiratory irritation[8]
General Hazards of Nitriles Can release hydrogen cyanide upon heating or reaction with bases[5][6]
Recommended Disposal Method Licensed Hazardous Waste Disposal Company[1][4]

Concluding Remarks

References

  • Veterinary Sustainability Alliance. Nitrile gloves. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Adiponitrile. Retrieved from [Link]

  • De Marco, D. (1988). Thermal analysis of some cyano compounds. Thermochimica Acta, 128, 127–140.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Zhang, Y., et al. (2012). 2-Cyano-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
  • Ghasemi, S., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. RSC Advances, 11(45), 28246-28261.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Lehnes, A. R., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry B, 118(49), 14395–14406.
  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Ditch, B. D., Rivers, P. E., & Thomas, S. D. (n.d.). Thermal Decomposition Product Testing with C, F-Ketone.
  • Anderson, C. E., et al. (2020). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv.
  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013).
  • Lee, S., et al. (2023). Structure and Additive-free Transamidation of Planar N-Cyano Amides. The Journal of Organic Chemistry, 88(10), 6563–6569.
  • The University of Bath's research portal. (2019, December 14). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery.

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Handling

A Comprehensive Guide to the Safe Handling of Hexanamide, 2-cyano-2-methyl-

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with Hexanamide, 2-cyano-2-methyl-. The guidance herein is synthesized fr...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with Hexanamide, 2-cyano-2-methyl-. The guidance herein is synthesized from established safety protocols for handling cyano-functionalized compounds and general laboratory best practices. Given the potential hazards associated with this chemical class, adherence to these procedures is critical for ensuring personnel safety and operational integrity.

The core principle underpinning these protocols is the mitigation of risk through a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulous work practices. The presence of the cyano (CN) group necessitates stringent precautions to prevent exposure via inhalation, ingestion, or skin contact.

Immediate Safety and Hazard Assessment

Key Hazards:

  • Toxicity: Potential for toxicity if inhaled, ingested, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[1][2]

  • Hydrogen Cyanide Release: Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[3][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling Hexanamide, 2-cyano-2-methyl-. The following table outlines the minimum required PPE.

Body AreaRequired PPEStandard/Material SpecificationRationale
Hands Double Nitrile GlovesChemical-resistant, disposable nitrile gloves.[5][6][7][8]Provides a robust barrier against skin contact and allows for safe removal of the outer glove in case of contamination. Nitrile offers good resistance to a range of chemicals.[5][6]
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1-ratedProtects against splashes, and aerosols, and provides full-face protection.[5][9]
Body Laboratory CoatStandard laboratory coat, fully fastenedProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved RespiratorAs determined by a risk assessmentMay be required for handling large quantities or if there is a risk of aerosol generation.
Operational Plan: A Step-by-Step Guide

This section details the procedural steps for the safe handling of Hexanamide, 2-cyano-2-methyl- from preparation through to disposal.

  • Designated Work Area: All work with Hexanamide, 2-cyano-2-methyl- must be conducted in a designated area within a certified chemical fume hood.[10] This area should be clearly marked with a warning sign indicating the use of a toxic chemical.[10]

  • Fume Hood Verification: Before commencing any work, verify that the chemical fume hood is functioning correctly.[9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last month.[10]

  • Spill Kit: A spill kit specifically for cyanide-containing compounds should be readily available. This should include an alkaline buffer solution (pH 10) and appropriate absorbent materials.[10]

  • Buddy System: Never work alone when handling highly toxic compounds.[9] A "buddy" should be present and aware of the emergency procedures.[9]

  • Avoid Incompatibilities: Ensure that no acids are present in the designated work area to prevent the accidental generation of hydrogen cyanide gas.[10][11]

The following workflow diagram illustrates the key stages of handling Hexanamide, 2-cyano-2-methyl-.

cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood Proceed when ready prep_area Prepare Designated Work Area prep_fumehood->prep_area Proceed when ready prep_spillkit Ensure Spill Kit is Accessible prep_area->prep_spillkit Proceed when ready handling_weigh Weigh Compound in Fume Hood prep_spillkit->handling_weigh Proceed when ready handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction post_decon Decontaminate Glassware and Surfaces handling_reaction->post_decon Upon completion post_waste Segregate and Label Waste post_decon->post_waste post_ppe Doff and Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling of Hexanamide, 2-cyano-2-methyl-

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood.[10] Use disposable weighing paper and spatulas to minimize contamination.

  • Transfers: Conduct all transfers of the compound within the fume hood.

  • Reactions: Ensure all reactions involving Hexanamide, 2-cyano-2-methyl- are performed in appropriate glassware within the fume hood.

  • Decontamination: All glassware and surfaces that have come into contact with the compound must be decontaminated. Rinse glassware three times with a dilute alkaline solution (e.g., 0.1 M sodium hydroxide) in the fume hood, collecting the rinsate as hazardous waste.[3] Surfaces should be wiped down with a cloth dampened with a pH 10 buffer solution.[10]

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weighing paper) and liquid waste (including the initial alkaline rinses) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[11] The waste containers should be marked as "Cyanide-Containing Waste".[11]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the face shield, goggles, and lab coat. The inner gloves should be the last item to be removed.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency Response Plan

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration if it is safe to do so. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[3]

In all cases of exposure, call emergency services and inform them that a potential cyanide poisoning has occurred.[3][10]

  • Small Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully cover the spill with an absorbent material.

    • Gently sweep up the solid material, avoiding the creation of dust.[3] A cloth dampened with a pH 10 buffer solution can be used to minimize dust.[3]

    • Wipe the area with chemical absorbent pads, followed by a thorough cleaning with a pH 10 buffer solution.[10]

    • Place all cleanup materials into a heavy-duty plastic bag, seal it, and dispose of it as hazardous waste.[3]

  • Large Spill or Spill Outside of a Fume Hood:

    • Evacuate the area immediately, alerting others.[10]

    • Close the laboratory door and prevent entry.

    • Call emergency services and your institution's environmental health and safety office.[10]

    • Do not attempt to clean up a large spill yourself.

Disposal Plan

All waste containing Hexanamide, 2-cyano-2-methyl- is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Waste Collection: Collect all cyanide-containing waste in designated, sealed, and clearly labeled containers.[11]

  • Segregation: Keep cyanide waste separate from all other waste streams, especially acidic waste.[11]

  • Storage: Store waste containers in a designated satellite accumulation area within a fume hood until they are collected by trained hazardous waste personnel.[11]

  • Empty Containers: Empty containers that held the compound should also be treated as hazardous waste.[11]

By adhering to these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with Hexanamide, 2-cyano-2-methyl- and ensure a safe laboratory environment.

References

  • Cyanides | Division of Research Safety - University of Illinois. (2014, March 24). Retrieved from [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. Retrieved from [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015, February 25). Retrieved from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Retrieved from [Link]

  • Guide for Chemical Substances and Laboratory Wastes. Retrieved from [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. (2024, November 1). Retrieved from [Link]

  • Nitrile Gloves Chemical Resistance Guide - Bergamot. Retrieved from [Link]

  • Are Nitrile Gloves Considered PPE? - Armbrust American. Retrieved from [Link]

  • Cyanide Salts - Environmental Health and Safety - Dartmouth. Retrieved from [Link]

  • How to choose your professional nitrile gloves (PPE)? - Mabi. (2021, March 15). Retrieved from [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]

  • KCN - Potassium Cyanide Handling - Studio Q Photography. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]

  • BFM® Fitting | A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. Retrieved from [Link]

  • Toxic Industrial Chemicals (TICs) Guide | Occupational Safety and Health Administration. Retrieved from [Link]

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